molecular formula C16H16N2O4S B5793377 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid

カタログ番号: B5793377
分子量: 332.4 g/mol
InChIキー: XVGWHLLTHZCROA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.

作用機序

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation. Specifically, this compound inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is critical for the survival and proliferation of B-cell lymphoma and leukemia cells. Inhibition of BTK by this compound leads to decreased BCR signaling, which results in decreased survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting the activity of BTK, this compound has also been shown to inhibit the activity of other protein kinases, such as JAK2 and FLT3, which are also critical for the survival and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is that it has shown potent anti-tumor activity in preclinical studies. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation of this compound is that it may have off-target effects, meaning that it may inhibit the activity of other protein kinases that are not involved in cancer cell signaling.

将来の方向性

There are several future directions for 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid research. One direction is to test the safety and efficacy of this compound in clinical trials. Another direction is to investigate the potential of this compound in combination with other cancer treatments, such as immune checkpoint inhibitors. Additionally, future research could investigate the potential of this compound in other types of cancer, such as solid tumors. Finally, future research could investigate the potential of this compound in combination with other targeted therapies, such as PARP inhibitors, which are used to treat certain types of breast and ovarian cancer.

合成法

The synthesis of 4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid involves a multi-step process that includes the reaction of 4-bromo-2-methylthiophene with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate is then reacted with 2-phenylacetyl chloride to form the thienyl ketone. The thienyl ketone is then reacted with 2-amino-3-carboxamido-4-methylthiobutyric acid to form this compound.

科学的研究の応用

4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has been shown to inhibit the activity of key protein kinases, such as BTK, which are critical for the survival and proliferation of cancer cells. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

4-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9-13(10-5-3-2-4-6-10)14(15(17)22)16(23-9)18-11(19)7-8-12(20)21/h2-6H,7-8H2,1H3,(H2,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWHLLTHZCROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。